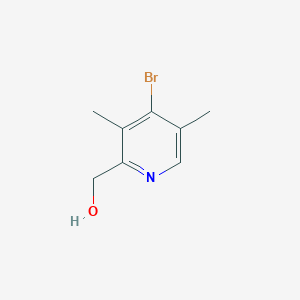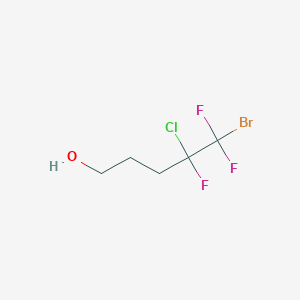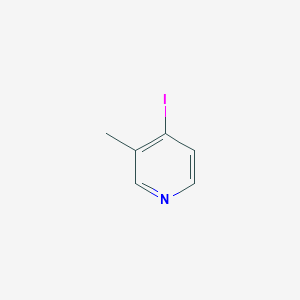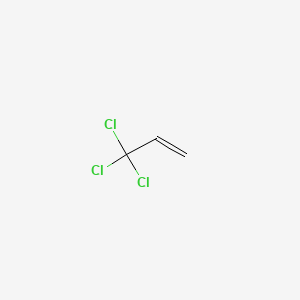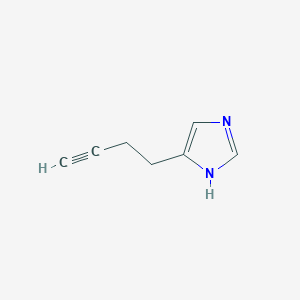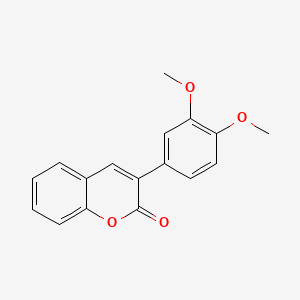![molecular formula C10H8Cl3F3N2O2 B3031339 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine CAS No. 257284-78-9](/img/structure/B3031339.png)
1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (3) represents a significant advancement in the development of sigma receptor ligands. The compound exhibits a Ki of 0.34 nM, indicating a high affinity for the sigma receptor, surpassing its parent compounds in efficacy. The synthesis process is noted for its relative simplicity and the potential for these compounds to serve as a basis for therapeutic agent development is highlighted .
Molecular Structure Analysis
The molecular structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate has been elucidated using a variety of spectroscopic methods, including single crystal X-ray diffraction. The compound crystallizes in the triclinic P1 space group, with two independent cations in the unit cell. The structure is characterized by different torsion angles in the butyl chain and is stabilized by a network of hydrogen bonds, forming infinite layers that include solvent molecules .
Chemical Reactions Analysis
Trifluoromethylated enamines have been shown to react with monochloromethyleneiminium chlorides and chloroiminium chlorides to yield new 2-aza-1,3-dienes. These dienes can further cyclize with sodium hydride to form pyridin-4-ones. This reaction pathway demonstrates the reactivity of trifluoromethylated enamines and their potential utility in synthesizing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by their high affinity for the sigma receptor, as evidenced by the low Ki values. The compounds' chemical simplicity and selectivity make them promising candidates for further development. Additionally, the novel chloride salt of 1-butyl-4-[2-(4-hydroxyphenyl)ethenyl)]pyridine exhibits solvatochromic effects, indicating its potential application in dye chemistry and the importance of solvent interactions in determining its spectroscopic properties .
Case Studies and Applications
The compounds synthesized in these studies have potential applications in the development of novel therapeutic agents targeting sigma receptors. The high affinity and selectivity of these compounds make them suitable for further investigation into the functional role of sigma receptors in various physiological processes. Moreover, the solvatochromic properties of the pyridinium chloride salt suggest potential applications in materials science, particularly in the design of responsive dyes and sensors .
Applications De Recherche Scientifique
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : Research on pyrrole-based chromophores, closely related to the compound , shows their potential application in electro-optic materials. This study details the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives and their application in creating nonlinear optical/electro-optic multilayers, demonstrating significant electro-optic properties (Facchetti et al., 2003).
Photoluminescent and Magnetic Properties
- Tetrathiafulvalenyl-Ethenylpyridine Radical Cation Salts : Compounds structurally similar to the specified chemical have been investigated for their photoluminescent and magnetic properties. This includes the study of radical cation salts containing poly(beta-diketonate) rare earth complexes, which exhibit unique luminescence and paramagnetic properties (Pointillart et al., 2009).
Antitumor Activity
- Novel Oxadiazoles and Trifluoromethylpyridines : Analogous compounds, specifically 1,2,4-oxadiazoles and trifluoromethylpyridines, have been researched for their antitumor activity. These compounds, derived from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, show promise in cancer treatment due to their in vitro anti-cancer activity (Maftei et al., 2016).
Synthesis and Structural Analysis
- Pd(II) Complexes with Pyridine Ligands : The synthesis and structural analysis of Pd(II) complexes containing ligands similar to the queried compound have been explored. These studies provide insights into the potential application of such compounds in catalysis and coordination chemistry (Montoya et al., 2007).
Antioxidant and Antimicrobial Activity
- Novel Pyrazol-Pyridine Derivatives : Compounds containing trifluoromethylpyridine and pyrazole moieties, akin to the specified chemical, have been synthesized and analyzed for their antioxidant and antimicrobial properties. These compounds show promising activity against various pathogens and may serve as leads in pharmaceutical research (Bonacorso et al., 2015).
Crystallography and Molecular Structure
- Co-Crystals of Pyridin-Ethenyl Compounds : The crystal structures of co-crystals involving compounds similar to the query have been determined. These studies contribute to our understanding of molecular interactions and crystal engineering (Tabuchi et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3F3N2O2/c11-8(12)9(13)18-20-4-3-19-7-5-6(1-2-17-7)10(14,15)16/h1-2,5,18H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLUFKUFKJGLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCCONC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381815 | |
| Record name | 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
257284-78-9 | |
| Record name | 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



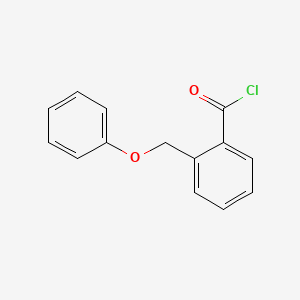

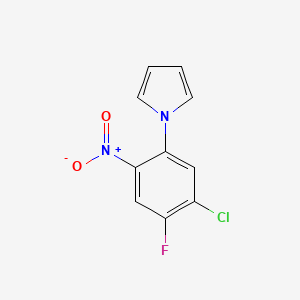
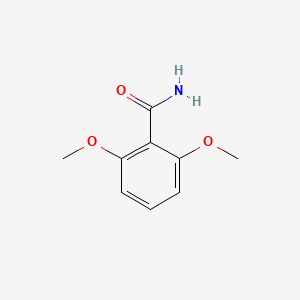
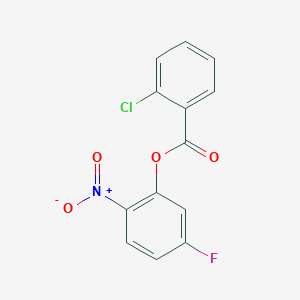
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)
